Technical Assessment: Regulatory Status & Chemical Identity of 4-Amino-4-Phenylbutanenitrile
Technical Assessment: Regulatory Status & Chemical Identity of 4-Amino-4-Phenylbutanenitrile
This guide provides an in-depth technical and regulatory assessment of 4-amino-4-phenylbutanenitrile , a chemical intermediate structurally related to—but distinct from—known psychoactive agents.[1]
Executive Summary
4-Amino-4-phenylbutanenitrile (CAS: 1048329-98-1) is not currently listed as a controlled substance under the United States Controlled Substances Act (CSA) or the UN Convention on Psychotropic Substances.[1]
It is a structural isomer of the nootropic agent Phenibut (
Regulatory Status Verdict:
-
US DEA: Unscheduled / Non-Controlled.
-
UN INCB: Not listed.
-
Primary Use: Chemical intermediate; Research standard.
Chemical Identity & Structural Analysis[2][3]
To understand the regulatory landscape, one must precisely define the molecule and distinguish it from regulated positional isomers.
Identification Data[1][3][4][5]
| Parameter | Detail |
| Chemical Name | 4-amino-4-phenylbutanenitrile |
| Synonyms | 3-amino-3-phenylpropyl cyanide; |
| CAS Number | 1048329-98-1 |
| Molecular Formula | |
| Molecular Weight | 160.22 g/mol |
| SMILES | NCCC(C1=CC=CC=C1)N |
Structural Distinction: The Isomer Problem
Confusion often arises due to the similarity between this molecule and Phenibut . Both are phenyl-substituted GABA derivatives, but the position of the phenyl ring dictates both legal status and pharmacological activity.
-
Phenibut (3-phenyl isomer): The phenyl ring is at the
-position (C3).[1] This molecule has significant GABA-B agonist activity.[1] -
4-Amino-4-phenylbutanenitrile (4-phenyl isomer): The phenyl ring is at the
-position (C4), attached to the same carbon as the amine.[1]
Visualizing the Structural Relationships
The following diagram illustrates the structural divergence and the hydrolysis pathway that defines the molecule's role as a precursor.
Figure 1: Structural relationship between the query molecule, its hydrolysis product, and the positional isomer Phenibut.
Regulatory Analysis
United States (Federal Status)[1]
The status of 4-amino-4-phenylbutanenitrile is determined by two factors: direct scheduling and the Federal Analogue Act.[1]
Direct Scheduling
A search of the DEA's "Orange Book" (Approved Drug Products with Therapeutic Equivalence Evaluations) and the Lists of Scheduling Actions confirms:
-
Result: Negative . The substance is not listed in Schedule I through V.[2]
Federal Analogue Act (21 U.S.C. § 813)
The Analogue Act treats substances as Schedule I if they are:
-
Structurally substantially similar to a Schedule I or II substance.
-
Pharmacologically similar to a Schedule I or II substance (or represented as such).
Analysis:
-
The closest bioactive relative is Phenibut .
-
Phenibut is not a Schedule I or II substance (it is currently unscheduled federally, though subject to FDA enforcement regarding dietary supplement claims).
-
Baclofen (another relative) is an FDA-approved drug (Schedule: Non-controlled, Prescription only).
International Status[1]
| Jurisdiction | Status | Notes |
| UN (INCB) | Not Listed | Not in Yellow List (Narcotics) or Green List (Psychotropics).[1] |
| United Kingdom | Psychoactive Substances Act | Likely falls under the 2016 Act if sold for human consumption (due to potential GABA activity). Possession is not an offense unless in a custodial institution. |
| Canada | Unscheduled | Not listed in the CDSA. |
| EU (Generic) | Unscheduled | Not a precursor in Category 1, 2, or 3 of drug precursors regulations. |
Scientific Context & Pharmacology[4][5][7][8][9][10]
Precursor Dynamics
The primary utility of 4-amino-4-phenylbutanenitrile is as a synthetic intermediate.[1] The nitrile group (
Pharmacological Divergence
While Phenibut (the 3-phenyl isomer) mimics the neurotransmitter GABA and binds to GABA-B receptors, the 4-phenyl isomer (derived from this nitrile) shows significantly altered pharmacology.[1]
-
Lipoxygenase Inhibition: Research indicates that esters of 4-amino-4-phenylbutanoic acid may inhibit lipoxygenase enzymes, suggesting anti-inflammatory potential rather than psychotropic effects [1].[1][3][4]
-
GABA Binding: The steric placement of the phenyl ring at the
-carbon interferes with the binding pocket of the GABA-B receptor, making it a significantly weaker agonist compared to Phenibut or Baclofen.
Safety & Handling Protocols
Although not a controlled substance, this compound presents chemical hazards typical of aminonitriles.
Hazard Classification:
-
Acute Toxicity: Nitriles can liberate cyanide ions in vivo via metabolic oxidation (P450 enzymes). Treat as potentially toxic by ingestion/inhalation.
-
Irritant: Skin and eye irritant.
Handling Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as hazardous organic waste (nitrogen-containing).[1] Do not mix with acids unless part of a controlled hydrolysis protocol (risk of HCN evolution if not strictly controlled).
References
-
Schewe, T., et al. (1991).[3] On the mode of action of antiphlogistically active DL-omega-phenyl amino acid esters. Biomedica Biochimica Acta.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1][5] CNS Drug Reviews.
-
United States Drug Enforcement Administration. (2024). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals.
-
PubChem. (2024). Compound Summary: 4-amino-4-phenylbutanoic acid.[1][6][7][4][8] National Library of Medicine. [1]
Sources
- 1. 16750-41-7|3-Amino-3-phenylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances [ecfr.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. On the mode of action of antiphlogistically active DL-omega-phenyl amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
